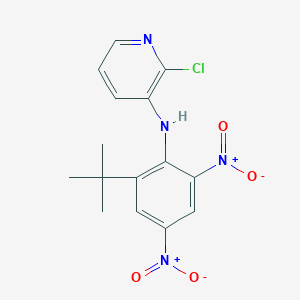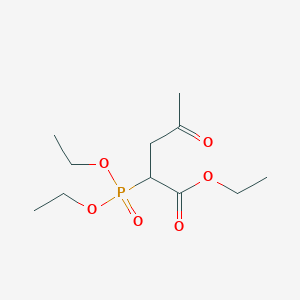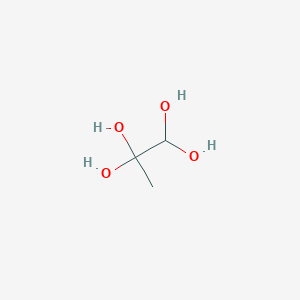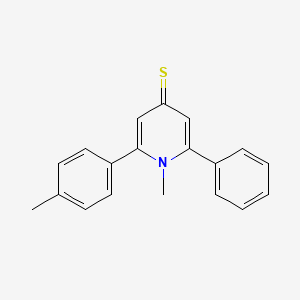
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, dinitrophenyl moiety, and a chloropyridinyl amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine typically involves multi-step organic reactions. One common method includes the nitration of tert-butylphenol to introduce nitro groups at the 4 and 6 positions. This is followed by the chlorination of pyridine to obtain 2-chloropyridine. The final step involves the coupling of the dinitrophenyl intermediate with 2-chloropyridine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the electron transport chain and ATP synthesis in mitochondria. This leads to increased metabolic activity and energy dissipation as heat. The nitro groups play a crucial role in this mechanism by facilitating proton transport across membranes .
相似化合物的比较
Similar Compounds
2-tert-Butyl-4,6-dinitrophenol: Known for its uncoupling properties and used in similar applications.
2,4-Dinitrophenol: Another uncoupler with a simpler structure but similar mechanism of action.
Dinoseb: A related compound with herbicidal properties.
Uniqueness
N-(2-tert-Butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine stands out due to the presence of the chloropyridinyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
113699-35-7 |
|---|---|
分子式 |
C15H15ClN4O4 |
分子量 |
350.76 g/mol |
IUPAC 名称 |
N-(2-tert-butyl-4,6-dinitrophenyl)-2-chloropyridin-3-amine |
InChI |
InChI=1S/C15H15ClN4O4/c1-15(2,3)10-7-9(19(21)22)8-12(20(23)24)13(10)18-11-5-4-6-17-14(11)16/h4-8,18H,1-3H3 |
InChI 键 |
KOWVTVPXOSFJAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)





![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
